2-(3,4-Dimethoxybenzylidene)-1-indanone, also known by its CAS number 5706-15-0, is an organic compound that belongs to the chalcone family. This compound features an aromatic α,β-unsaturated ketone functionality, which is characteristic of chalcones. The molecular formula of 2-(3,4-dimethoxybenzylidene)-1-indanone is CHO, and it has a molecular weight of approximately 280.32 g/mol. The compound is notable for its potential biological activities, including anti-inflammatory and anti-cancer properties, making it a subject of interest in medicinal chemistry.
The synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone can be achieved through a Claisen-Schmidt condensation reaction. This method involves the reaction of an aromatic aldehyde (in this case, 3,4-dimethoxybenzaldehyde) with an indanone in the presence of a base catalyst such as sodium hydroxide.
The molecular structure of 2-(3,4-dimethoxybenzylidene)-1-indanone consists of an indanone core substituted with a benzylidene group that carries two methoxy groups at the para positions.
The dihedral angle between the indanone ring and the benzene ring is approximately 2.54 degrees, indicating a nearly coplanar arrangement that may influence its biological activity .
2-(3,4-Dimethoxybenzylidene)-1-indanone can undergo various chemical reactions typical for chalcones:
The reactions are often facilitated by catalysts or specific reaction conditions that enhance yields and selectivity .
The mechanism of action for compounds like 2-(3,4-dimethoxybenzylidene)-1-indanone typically involves interactions at the molecular level with biological targets:
Data supporting these mechanisms often come from biological assays and structure-activity relationship studies .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the identity and purity of synthesized compounds .
2-(3,4-Dimethoxybenzylidene)-1-indanone has several scientific applications:
The exploration of this compound's pharmacological properties continues to be an active area of research within medicinal chemistry .
The compound known informally as "2-(3,4-Dimethoxybenzylidene)-1-indanone" is systematically defined under International Union of Pure and Applied Chemistry conventions as (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one. This formal name precisely encodes critical structural features: (1) the E-configuration of the exocyclic double bond; (2) the 3,4-dimethoxyphenyl substituent (veratryl group); (3) the partially hydrogenated indene core (indanone); and (4) the ketone at position 1 of the indane system [1] . Semantic variations arise from differing interpretations of substitution patterns, leading to alternative naming styles observed in chemical literature and commercial catalogs. The term "benzylidene" – though widely used – technically denotes the PhCH= group rather than the (substituted phenyl)methylidene moiety present. Consequently, names like "2-veratrylidene-1-indanone" appear in older literature [5] [6], though this usage is discouraged under current International Union of Pure and Applied Chemistry guidelines due to potential ambiguity in defining the veratryl substituent.
Table 1: Nomenclature Variations for C₁₈H₁₆O₃
Naming Convention | Representative Name | Context |
---|---|---|
Systematic International Union of Pure and Applied Chemistry | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one | Technical publications |
Common Semi-systematic | 2-(3,4-Dimethoxybenzylidene)-1-indanone | Research articles |
Trivial Derivative | 2-Veratrylideneindan-1-one | Older literature |
Canonical SMILES Representation | COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC | Database entries |
The compound’s identity is unambiguously established by its Chemical Abstracts Service Registry Number (5706-15-0) and standardized molecular descriptors, including the International Chemical Identifier key (FJGZVPFZRZDBNC-NTEUORMPSA-N) [1] [5]. These identifiers resolve nomenclature inconsistencies across domains, enabling reliable cross-referencing of chemical data despite terminological fluctuations in the scientific literature.
2-(3,4-Dimethoxybenzylidene)-1-indanone belongs to the α,β-unsaturated cyclic ketone family, specifically categorized as a benzylideneindanone derivative. Its classification within the broader chalcone family stems from the characteristic presence of the keto-vinyl aromatic system (–ArCH=CHC(=O)–), though classical chalcones possess an acyclic 1,3-diaryl-2-propen-1-one scaffold [1] [4]. This structural divergence creates a distinct subclass where the carbonyl group is constrained within a fused bicyclic system (indanone) rather than existing as a flexible propenone linker. The core consists of a 2,3-dihydro-1H-inden-1-one moiety (indanone) functionalized at the active methylene (C2) position by a 3,4-dimethoxybenzylidene group, generating the conjugated enone system essential for biological activity [1] [4].
The 3,4-dimethoxy substitution on the benzylidene ring classifies this compound as a veratric acid derivative, distinguishing it from analogues with mono-, tri-, or unmethoxylated aromatic rings. This substitution pattern significantly influences electronic properties, enhancing electron donation to the conjugated system compared to unsubstituted or hydroxy-substituted derivatives. Consequently, the compound occupies a distinct chemical space within the chalcone-inspired pharmacophore spectrum, blending structural features of chalcones (electron-delocalized enone) with rigidified polycyclic elements more typical of bioactive flavonoid derivatives [2].
The synthesis and study of benzylideneindanones emerged during mid-20th-century investigations into flavonoid analogues, with this specific compound gaining prominence after systematic exploration of substituted indanones began in the 1960s. Early research focused primarily on their photophysical properties and synthetic utility as chromophores [1]. Interest intensified significantly following revelations that structurally analogous chalcones exhibit broad pharmacological profiles, prompting reevaluation of benzylideneindanones as rigidified bioisosteres with potentially optimized bioavailability and target selectivity [2] [4].
Table 2: Key Research Milestones for 2-(3,4-Dimethoxybenzylidene)-1-indanone
Timeframe | Research Focus | Significance |
---|---|---|
1960s–1980s | Synthetic methodology development | Established Claisen-Schmidt condensation protocols |
1990s–2000s | Antiproliferative screening | Identified activity against cancer cell lines |
2010s–Present | Mechanism of action studies | Elucidated kinase/MAPK pathway modulation |
2020s–Present | Structural optimization for inflammation targets | Explored derivatives for atopic dermatitis therapy |
Contemporary research significance centers on two key areas: anticancer chemotherapeutics and anti-inflammatory agents. As an antitumor scaffold, this compound demonstrates potent antiproliferative effects against colorectal carcinoma (Caco-2) cells through G2/M cell cycle arrest and apoptosis induction [4]. Simultaneously, its structural analogues show promise in allergic inflammation pathways, specifically by suppressing thymic stromal lymphopoietin expression via mitogen-activated protein kinase-early growth response-1 signaling in keratinocytes – a key mechanism in atopic dermatitis pathogenesis [2]. These dual research trajectories establish 2-(3,4-dimethoxybenzylidene)-1-indanone as a versatile pharmacophore worthy of continued investigation across therapeutic domains.
Ambiguities persist in describing this compound’s stereochemical, substitutive, and relational characteristics. Three primary standardization challenges complicate literature retrieval and data integration:
Positional Descriptor Inconsistency: The numbering of methoxy groups fluctuates between "3,4-dimethoxy" (systematic benzylidene ring numbering) and "3'',4''-dimethoxy" (indicating substitution on the benzylidene moiety). Databases exhibit both formats, complicating text-mining approaches [5]. Primes (e.g., 3'',4''-) frequently denote positions on the second aromatic system but are omitted inconsistently in chemical names.
Stereochemical Specification: Although the thermodynamically stable E-isomer predominates, many sources omit stereodescriptors entirely or imply configuration through International Chemical Identifier/SMILES strings rather than explicit naming [1] . The compound’s International Chemical Identifier string contains the "/C=C/" stereodescriptor confirming the E configuration, yet this detail is frequently absent in catalog entries.
Structural Relationship Terminology: Classification as a "chalcone" remains contentious. While some literature emphasizes the α,β-unsaturated ketone commonality [4], purists note classical chalcones lack ring fusion at the carbonyl-bearing unit. "Aurone bioisostere" terminology has emerged [2], where carbon-for-oxygen replacement converts aurones (2-benzylidenebenzofuran-3-ones) to 2-benzylidene-1-indanones. However, this relationship requires explanation to avoid confusion with unrelated scaffolds. These terminological inconsistencies necessitate careful evaluation of structural representations rather than reliance on nomenclature alone when identifying research compounds or integrating biological data across studies.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3